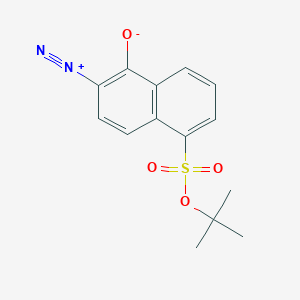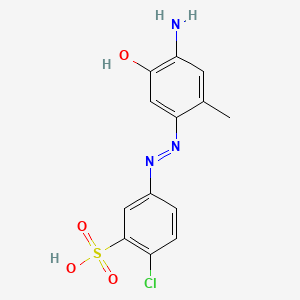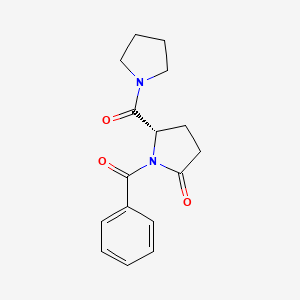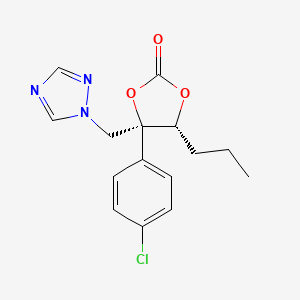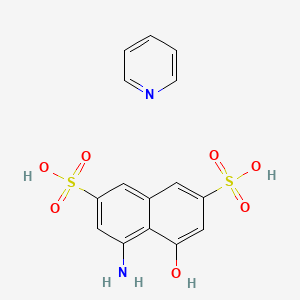
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid; pyridine is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both amino and hydroxyl groups attached to a naphthalene ring, along with disulfonic acid groups. The presence of pyridine further enhances its chemical properties, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps. One common method starts with the sulfonation of naphthalene using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid. This intermediate is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid. Subsequent neutralization with ammonium hydroxide and reduction with iron powder results in 1-amino-3,6,8-naphthalenetrisulfonic acid. Finally, the compound is treated with sodium carbonate and sulfuric acid to obtain 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reagents, to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as diazotization and coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are commonly used for reduction.
Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid, followed by coupling with various aromatic compounds.
Major Products
The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, azo dyes, and sulfonated aromatic compounds.
科学的研究の応用
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
作用機序
The mechanism of action of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins. The disulfonic acid groups enhance its solubility and reactivity, making it effective in various chemical and biological processes. The presence of pyridine further stabilizes the compound and enhances its binding affinity to specific targets.
類似化合物との比較
Similar Compounds
- 1-amino-8-naphthol-3,6-disulfonic acid
- 4-amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-sulfoisophthalic acid sodium salt
Uniqueness
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it versatile for various applications, from industrial production to scientific research. Its ability to undergo multiple types of chemical reactions and form stable complexes with other molecules further highlights its uniqueness.
特性
CAS番号 |
99770-04-4 |
|---|---|
分子式 |
C15H14N2O7S2 |
分子量 |
398.4 g/mol |
IUPAC名 |
4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;pyridine |
InChI |
InChI=1S/C10H9NO7S2.C5H5N/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-2-4-6-5-3-1/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);1-5H |
InChIキー |
VQMLWPCSDIRPSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC=C1.C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


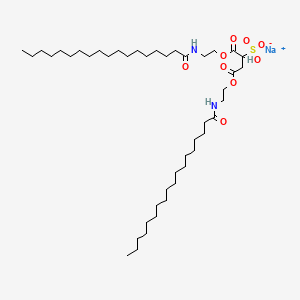

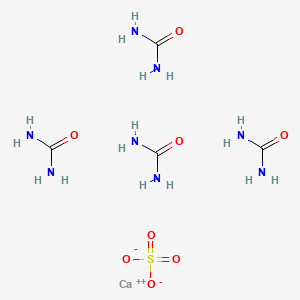
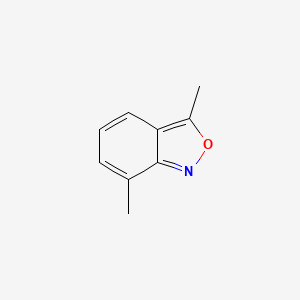
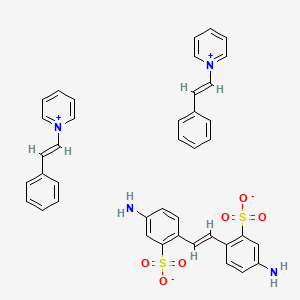
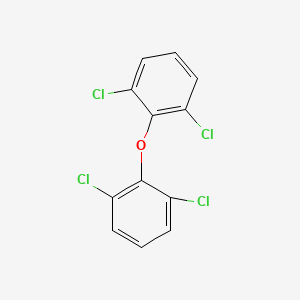
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
